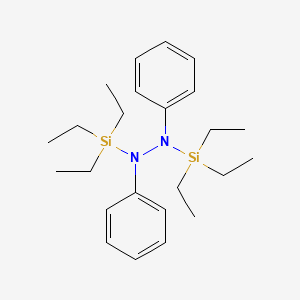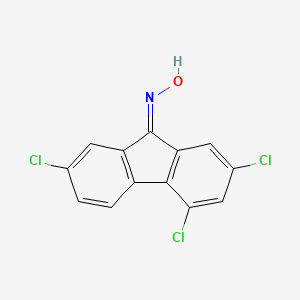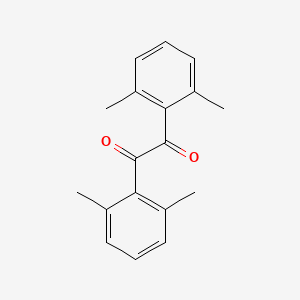
3,6-DMAD hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-DMAD hydrochloride, also known as N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is an acridine derivative. It is a potent inhibitor of the IRE1α-XBP1s pathway, which is involved in the unfolded protein response. This compound has shown significant potential in cancer research, particularly in the study of multiple myeloma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DMAD hydrochloride involves the reaction of acridine derivatives with dimethylaminopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
3,6-DMAD hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may produce reduced acridine derivatives .
科学研究应用
3,6-DMAD hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: Studied for its effects on cellular pathways, particularly the IRE1α-XBP1s pathway.
Medicine: Investigated for its potential in cancer therapy, especially in the treatment of multiple myeloma.
Industry: Utilized in the development of new pharmaceuticals and as a component in chemical libraries for drug discovery
作用机制
3,6-DMAD hydrochloride exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is crucial for the unfolded protein response, which helps cells cope with stress. By inhibiting this pathway, this compound disrupts the cellular stress response, leading to increased secretion of interleukin-6 and inhibition of IRE1α oligomerization and endoribonuclease activity .
相似化合物的比较
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness
Compared to these similar compounds, 3,6-DMAD hydrochloride is unique due to its potent inhibition of the IRE1α-XBP1s pathway and its specific effects on interleukin-6 secretion and IRE1α oligomerization. This makes it particularly valuable in cancer research, especially for studying multiple myeloma .
属性
分子式 |
C22H31N5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine |
InChI |
InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24) |
InChI 键 |
UIWOQSJSDYDIQJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)







![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)
